molecular formula C23H26N4O4S B2496941 1-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide CAS No. 328108-43-6

1-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide

Cat. No. B2496941
CAS RN: 328108-43-6
M. Wt: 454.55
InChI Key: GXRRSYPWMFVBBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide" often involves substitution reactions and the condensation of specific precursors under controlled conditions. For example, similar compounds are synthesized by substituting phenyl(piperidin-4-yl)methanone oxime with various sulfonyl chlorides or by reacting benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates which are further modified to achieve the target compound (Karthik et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using spectroscopic techniques and single crystal X-ray diffraction studies, revealing that such compounds typically exhibit chair conformations of piperidine rings and distorted tetrahedral geometries around sulfur atoms. These structures often form both inter and intra-molecular hydrogen bonds, contributing to their stability and reactivity (Karthik et al., 2021).

Chemical Reactions and Properties

Compounds similar to "1-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide" participate in a variety of chemical reactions, often involving their functional groups (e.g., sulfonyl, carboxamide). These reactions include substitutions and conversions that enable the synthesis of derivatives with potential biological activities. The chemical properties are significantly influenced by the presence of these functional groups, affecting their reactivity and interaction with biological targets (Khalid et al., 2013).

Physical Properties Analysis

The physical properties, such as thermal stability and crystal packing, are explored through thermogravimetric analysis and Hirshfeld surface analysis. These studies reveal the stability ranges of similar compounds and the nature of intermolecular contacts, which are crucial for understanding their behavior in different conditions. The thermal properties indicate stability over a wide temperature range, significant for practical applications (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties are closely linked to the molecular structure, particularly the electronic configuration and distribution of functional groups. Techniques such as density functional theory (DFT) calculations are employed to optimize structural coordinates, evaluate the HOMO-LUMO energy gap, and identify reactive sites on the molecular surface. These analyses provide insights into the compound's reactivity, stability, and potential interaction mechanisms with other molecules (Karthik et al., 2021).

Scientific Research Applications

Synthesis and Spectral Analysis

  • Synthesis of N-Substituted Derivatives : The synthesis of N-substituted derivatives of similar compounds involving 1-(phenylsulfonyl)piperidin-4-yl as a key moiety, such as 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, has been reported. These compounds have been created through a series of steps involving benzenesulfonyl chloride and have shown moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Biological Activity

  • Antimicrobial Studies : Research on derivatives structurally related to 1-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide has shown significant biological activities. Studies include the synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, which exhibited talented activity against butyrylcholinesterase enzyme (Khalid et al., 2013).

Chemical Analysis and Applications

  • Crystal Structure and Hirshfeld Surface Analysis : Studies on 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, a compound with a similar benzenesulfonyl and piperazine structure, include crystal structure analysis, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies reveal insights into the reactive sites and intermolecular interactions of such molecules (Kumara et al., 2017).

Synthesis of Related Compounds

  • Novel Synthesis Routes : Research on piperidines, pyrrolizidines, indolizidines, and quinolizidines, involving the use of acetylenic sulfones and beta- and gamma-chloroamines, provides a new route to these compounds. This research offers insights into the synthesis of complex structures related to piperidine derivatives (Back & Nakajima, 2000).

properties

IUPAC Name

1-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-17-21(23(29)27(25(17)2)19-9-5-3-6-10-19)24-22(28)18-13-15-26(16-14-18)32(30,31)20-11-7-4-8-12-20/h3-12,18H,13-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRRSYPWMFVBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7144030

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